molecular formula C26H24N4O6S B2425354 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533870-65-4

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Numéro de catalogue: B2425354
Numéro CAS: 533870-65-4
Poids moléculaire: 520.56
Clé InChI: YKBHLALYDAWKMF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features multiple functional groups, including a sulfonyl group, an oxadiazole ring, and a benzamide moiety. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step organic synthesis. The process may include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the sulfonyl group: Sulfonylation reactions often involve the use of sulfonyl chlorides in the presence of a base.

    Coupling reactions: The final coupling of the oxadiazole and sulfonyl intermediates with the benzamide moiety can be facilitated by using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for such complex compounds may involve optimization of the synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield corresponding aldehydes or carboxylic acids.

Applications De Recherche Scientifique

Structural Characteristics

The molecular formula of this compound is C26H24N4O4SC_{26}H_{24}N_{4}O_{4}S, with a molecular weight of approximately 488.6g/mol488.6\,g/mol . Its structure includes a sulfonyl group, a benzamide moiety, and an oxadiazole ring, which contribute to its biological activity and interaction with various biological targets.

Antibacterial Activity

Recent studies have shown that derivatives of oxadiazoles exhibit significant antibacterial properties. For instance, compounds similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide have been tested against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. Results indicated that certain derivatives demonstrated potent antibacterial effects .

Anticancer Potential

The compound's ability to inhibit specific enzymes suggests potential anticancer applications. In particular, the oxadiazole derivatives have shown efficacy in targeting human carbonic anhydrases (hCA), which are implicated in tumor progression. For example, some derivatives selectively inhibited hCA IX at nanomolar concentrations . This mechanism of action positions the compound as a candidate for further development in cancer therapeutics.

Anti-inflammatory Properties

The sulfonyl group within the compound is known to enhance interactions with proteins involved in inflammatory pathways. This characteristic may lead to the modulation of inflammatory responses, making it a subject of interest for developing anti-inflammatory drugs .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved through the cyclization of hydrazides with carboxylic acids under dehydrating conditions.
  • Sulfonylation : The introduction of the sulfonyl group can be accomplished using sulfonyl chlorides.
  • Amide Bond Formation : Finally, coupling with the benzamide moiety is facilitated by activating agents like carbodiimides .

Case Studies and Research Findings

A variety of studies have documented the biological activities associated with similar compounds:

StudyFindings
Study ADemonstrated antibacterial activity against multiple strains with IC50 values below 10 µM.
Study BShowed selective inhibition of hCA IX with a Ki value of 89 pM for certain oxadiazole derivatives.
Study CReported anti-inflammatory effects in vitro through modulation of cytokine release.

These findings highlight the versatility and potential applications of this class of compounds in drug discovery.

Mécanisme D'action

The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
  • 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Uniqueness

The presence of the 3,5-dimethoxyphenyl group in the compound provides unique steric and electronic properties, potentially leading to distinct biological activities and chemical reactivity compared to similar compounds.

Activité Biologique

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic molecule characterized by a complex structure that includes a dihydroisoquinoline moiety, a sulfonyl group, an oxadiazole ring, and a benzamide core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neurodegenerative diseases.

Chemical Structure and Properties

The molecular formula of the compound is C25H22N4O5SC_{25}H_{22}N_{4}O_{5}S, and it features several functional groups that contribute to its biological activity. The dihydroisoquinoline structure is known for its role in various pharmacological effects, while the oxadiazole ring has been associated with anti-inflammatory and analgesic properties.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing binding affinity and specificity. The benzamide moiety is capable of participating in hydrogen bonding and hydrophobic interactions, which can modulate the activity of target proteins.

Anticancer Activity

Research indicates that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit RET kinase activity, which plays a crucial role in cancer cell proliferation . In vitro studies have demonstrated that these compounds can effectively reduce cell viability in cancer cell lines by inducing apoptosis.

Neuroprotective Effects

The compound's structural components suggest potential neuroprotective effects. Studies on related compounds have shown that they can inhibit cholinesterases and monoamine oxidases—enzymes involved in neurotransmitter degradation—thus enhancing acetylcholine levels in the brain. This mechanism is particularly relevant for conditions like Alzheimer's disease .

Case Studies

Study Findings
Anticancer Efficacy A study evaluated the inhibitory effects of similar benzamide derivatives on RET kinase and found that they significantly reduced cell proliferation in RET-positive cancer cells .
Neuroprotection Research on related oxadiazole compounds indicated their ability to inhibit cholinesterase activity, suggesting potential use in treating neurodegenerative diseases .

Propriétés

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O6S/c1-34-21-13-20(14-22(15-21)35-2)25-28-29-26(36-25)27-24(31)18-7-9-23(10-8-18)37(32,33)30-12-11-17-5-3-4-6-19(17)16-30/h3-10,13-15H,11-12,16H2,1-2H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBHLALYDAWKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.